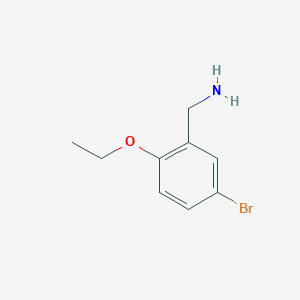

5-Bromo-2-ethoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHULHOAUXUKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651880 | |

| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-48-1 | |

| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzylamine

Introduction

5-Bromo-2-ethoxybenzylamine is a key substituted benzylamine intermediate valued in the fields of medicinal chemistry and drug development. Its structural motifs—a bromine atom providing a site for further cross-coupling reactions and an ethoxy group influencing lipophilicity and metabolic stability—make it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and pharmaceutical development. The narrative emphasizes the chemical principles and strategic decisions underpinning the selected synthetic route, ensuring both theoretical understanding and practical applicability.

Core Synthesis Strategy: A Two-Stage Approach

The most logical and field-proven pathway to this compound involves a two-stage process. This strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions.

-

Stage 1: Synthesis of the Aldehyde Intermediate. The synthesis begins with the preparation of the key precursor, 5-Bromo-2-ethoxybenzaldehyde. This is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.

-

Stage 2: Reductive Amination. The target benzylamine is then synthesized from the aldehyde intermediate through reductive amination. This powerful transformation directly converts the carbonyl group into a primary amine in a one-pot reaction, offering high efficiency and good functional group tolerance.[1][2]

This strategic disconnection is visualized in the workflow below.

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-ethoxybenzaldehyde

The initial stage focuses on the ethoxylation of a commercially available substituted phenol. The Williamson ether synthesis is the method of choice due to its reliability and straightforward execution.

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. A base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the desired ether product.

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde or the ethylating agent. Its insolubility in solvents like acetone drives the reaction forward as the phenoxide forms on the solid-liquid interface.

-

Choice of Ethylating Agent: Ethyl iodide is highly reactive and ensures an efficient SN2 reaction. Ethyl bromide can also be used as a more cost-effective alternative, though it may require slightly longer reaction times.

-

Solvent Selection: A polar aprotic solvent like acetone or DMF (N,N-Dimethylformamide) is ideal as it solubilizes the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.[3][4]

Caption: Simplified mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 0.0497 mol), potassium carbonate (10.3 g, 0.0746 mol), and acetone (150 mL).

-

Addition of Ethylating Agent: Stir the resulting suspension and add ethyl iodide (6.0 mL, 0.0746 mol).[3]

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium iodide by-products.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the residue in dichloromethane (100 mL) and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Data Summary: 5-Bromo-2-ethoxybenzaldehyde

| Parameter | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 68-71 °C | [6] |

| Expected Yield | 85-95% |

Part 2: Synthesis of this compound via Reductive Amination

With the aldehyde intermediate in hand, the final step is the conversion to the target primary amine. Reductive amination is the ideal method for this transformation.

Mechanism and Rationale

This one-pot reaction involves two key steps:

-

Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) under weakly acidic conditions to form an intermediate imine. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration yields the imine.

-

Reduction: A reducing agent, present in the same pot, selectively reduces the imine C=N double bond to form the final amine.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this purpose.[2] A key consideration is that NaBH₄ can also reduce aldehydes. Therefore, the procedure must allow sufficient time for the imine to form before the addition of the borohydride, or the borohydride must be added slowly to control the reaction.[7][8] More selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the aldehyde, but NaBH₄ is often sufficient and more economical for primary amine synthesis.[7][8]

-

Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

Caption: Key steps in the reductive amination process.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 5-Bromo-2-ethoxybenzaldehyde (10.0 g, 0.0436 mol) in methanol (200 mL).

-

Ammonia Source Addition: Add ammonium acetate (33.6 g, 0.436 mol, 10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath to 0-5°C. Slowly add sodium borohydride (3.3 g, 0.0872 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is ~2 to decompose excess borohydride. Then, basify the solution with 4 M sodium hydroxide until the pH is >10.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography if necessary.

Data Summary: this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | Colorless to pale yellow oil |

| Expected Yield | 70-85% |

Conclusion

The described two-stage synthesis provides a robust and scalable pathway to this compound. The route leverages fundamental, well-understood organic reactions—the Williamson ether synthesis and reductive amination—ensuring high yields and operational simplicity. By carefully selecting reagents and controlling reaction conditions as detailed in the protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available from: [Link]

-

Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope (CN113321577). Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Available from: [Link]

-

Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka | Patsnap (CN111659979A). Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

5-bromo-n-(2-ethoxyphenyl)-2-fluorobenzamide (C15H13BrFNO2). PubChem. Available from: [Link]

- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents (CN111099975A).

- Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents (CN112250562A).

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). Available from: [Link]

- Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Google Patents (US20090203940A1).

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. HAL Open Science. Available from: [Link]

-

5-Bromo-2-hydroxybenzonitrile. National Institutes of Health (NIH). Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

- Preparation of halogenated primary amines. Google Patents (US6340773B1).

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available from: [Link]

- Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Google Patents (CN103664538A).

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

-

Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. Available from: [Link]

-

5-Bromo-2-ethoxybenzaldehyde.pdf. Cheméo. Available from: [Link]

- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents (CN103570510A).

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents (CN113773194A).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemeo.com [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxybenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structural features, including a brominated phenyl ring, an ethoxy group, and a benzylamine moiety, make it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This guide provides an in-depth exploration of the core spectroscopic techniques utilized for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, the following sections are designed to not only present the data but also to provide insights into the rationale behind the experimental choices and a framework for interpreting the resulting spectra with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The choice of solvent and internal standard is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with analyte signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Presentation: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H (H-6) |

| ~7.20 | dd | 1H | Ar-H (H-4) |

| ~6.75 | d | 1H | Ar-H (H-3) |

| ~4.05 | q | 2H | -O-CH₂ -CH₃ |

| ~3.80 | s | 2H | Ar-CH₂ -NH₂ |

| ~1.60 | s (broad) | 2H | -NH₂ |

| ~1.40 | t | 3H | -O-CH₂-CH₃ |

Trustworthiness: Interpretation and Structural Validation

The predicted ¹H NMR spectrum provides a wealth of information to confirm the structure of this compound.

-

Aromatic Region (δ 6.5-8.0 ppm): The presence of three distinct signals in this region is consistent with a trisubstituted benzene ring. The expected splitting pattern (a doublet, a doublet of doublets, and another doublet) arises from the coupling between adjacent aromatic protons. The downfield shift of these protons is a hallmark of aromatic systems.[1]

-

Ethoxy Group: The quartet at approximately 4.05 ppm and the triplet at around 1.40 ppm are characteristic of an ethoxy group (-OCH₂CH₃). The quartet arises from the methylene protons being split by the three methyl protons, and the triplet is due to the methyl protons being split by the two methylene protons, following the n+1 rule.[2]

-

Benzylic Protons: The singlet at approximately 3.80 ppm corresponds to the two benzylic protons (-CH₂-NH₂). These protons are adjacent to the aromatic ring and the nitrogen atom, which deshields them, causing them to appear in this region.[1] Their integration as 2H confirms the presence of the CH₂ group.

-

Amine Protons: The broad singlet around 1.60 ppm is characteristic of the amine (-NH₂) protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid in the solvent. This peak's chemical shift can be variable.[3] The addition of a drop of D₂O to the NMR tube would cause this peak to disappear, confirming its assignment as labile amine protons.[3]

Visualization: ¹H NMR Splitting Pattern of the Aromatic Region

Caption: Predicted coupling interactions in the aromatic region of the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. While it is inherently less sensitive than ¹H NMR, modern spectrometers can acquire high-quality spectra in a reasonable timeframe. Proton-decoupled spectra are typically acquired to simplify the spectrum, with each unique carbon atom appearing as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is often required compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio.

Data Presentation: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C -OEt |

| ~133.0 | C -Br |

| ~131.0 | Ar-C H |

| ~129.0 | Ar-C -CH₂NH₂ |

| ~115.0 | Ar-C H |

| ~112.0 | Ar-C H |

| ~64.0 | -O-C H₂-CH₃ |

| ~40.0 | Ar-C H₂-NH₂ |

| ~15.0 | -O-CH₂-C H₃ |

Trustworthiness: Interpretation and Structural Validation

The predicted ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the electron-withdrawing bromine atom (C-Br) and the oxygen of the ethoxy group (C-OEt) will be significantly shifted. The quaternary carbon attached to the benzylamine group will also be identifiable.

-

Aliphatic Carbons: The three aliphatic carbons of the ethoxy and benzylamine groups will appear at higher field (lower ppm values). The carbon of the -OCH₂- group is expected around 64 ppm, the benzylic -CH₂- carbon around 40 ppm, and the terminal methyl carbon of the ethoxy group at approximately 15 ppm.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Data Presentation: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Aryl Ether |

| 1050 | C-N stretch | Aliphatic Amine |

| 820 | C-H bend | 1,2,4-Trisubstituted Benzene |

| ~600 | C-Br stretch | Aryl Bromide |

Trustworthiness: Interpretation and Structural Validation

The IR spectrum provides crucial evidence for the presence of the key functional groups.

-

Primary Amine: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5]

-

Aromatic and Aliphatic C-H: The absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H bonds of the ethoxy and benzyl groups.

-

Aryl Ether: A strong absorption around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the aryl ether.[6]

-

Substitution Pattern: The out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.[1] A peak around 820 cm⁻¹ would be consistent with a 1,2,4-trisubstituted pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Presentation: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 230/232 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 201/203 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 185/187 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 106 | [C₇H₈N]⁺ | Benzylamine fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |

Trustworthiness: Interpretation and Structural Validation

-

Molecular Ion Peak: A crucial piece of information is the molecular ion peak. For this compound (C₉H₁₂BrNO), the expected molecular weight is approximately 230 g/mol for the ⁷⁹Br isotope and 232 g/mol for the ⁸¹Br isotope. The presence of a pair of peaks with roughly equal intensity separated by 2 m/z units is a classic indicator of a bromine-containing compound.[7]

-

Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure.

-

Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or a rearranged tropylium ion at m/z 91.[8] The fragment at m/z 106 corresponds to the benzylamine cation itself.

-

Loss of Alkyl and Alkoxy Groups: The loss of the ethyl group (29 Da) or the entire ethoxy group (45 Da) from the molecular ion are also expected fragmentation pathways for an ethoxy-substituted aromatic compound.

-

Visualization: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. For researchers in drug development, the rigorous application of these spectroscopic methods is a non-negotiable step in ensuring the quality, purity, and identity of their synthesized compounds, forming the bedrock of reliable and reproducible scientific research.

References

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]

-

5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link]

-

(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. ResearchGate. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

-

Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

-

Identifying Characteristic Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. Available at: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

5-Bromo-2-ethoxybenzylamine: Technical Profile & Synthesis Guide

[1][2]

Executive Summary

This compound is a critical pharmacophore used in the synthesis of bioactive molecules, particularly in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs), chemokine receptor antagonists, and kinase inhibitors.[1][2] Due to its specific substitution pattern—combining a halogen handle (bromine) for cross-coupling and an alkoxy group for lipophilicity—it serves as a versatile "right-hand" building block in medicinal chemistry.[1][2]

This guide provides the definitive CAS registry data, physical properties, and validated protocols for both sourcing and synthesizing this intermediate in the lab.[1]

Chemical Identity & Verification

The following data points are verified against Chemical Abstracts Service (CAS) and major reagent databases to ensure precise procurement.

Core Identifiers

| Attribute | Data |

| Chemical Name | This compound |

| Synonyms | (5-bromo-2-ethoxyphenyl)methanamine; 2-Ethoxy-5-bromobenzylamine |

| CAS Number (Free Base) | 887582-48-1 |

| CAS Number (HCl Salt) | 3048749-17-0 |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| SMILES | CCOc1ccc(Br)cc1CN |

Precursor Identifiers (For Synthesis)

If the amine is unavailable, it is commonly synthesized from the following stable precursors:

| Precursor | CAS Number | Availability |

| 5-Bromo-2-ethoxybenzaldehyde | 79636-94-5 | High (Commercial) |

| 5-Bromo-2-ethoxybenzonitrile | 279263-03-5 | Medium |

| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | Very High (Commodity) |

Synthetic Pathways & Protocols

When commercial stock is depleted or cost-prohibitive, this compound can be synthesized using two primary routes.[1][2] Route A is preferred for small-scale medicinal chemistry (mg to g scale) due to milder conditions.[1][2] Route B is scalable but requires stricter safety controls.[2]

Visualization: Synthesis Workflow

Figure 1: Primary synthetic routes. Route A (Reductive Amination) is the standard benchtop method.[2]

Protocol A: Reductive Amination (Recommended)

Mechanism: Formation of an imine intermediate followed by in situ reduction.[2] Yield Expectation: 75–85%

-

Reagents:

-

Step-by-Step:

-

Imine Formation: Dissolve the aldehyde in MeOH. Add ammonium acetate and stir at room temperature (RT) for 1–2 hours. Note: Use molecular sieves (3Å) to promote imine formation.[2]

-

Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise. Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Acidify carefully with 1N HCl to pH < 2 to quench excess hydride and decompose boron complexes.[2]

-

Workup: Basify with NaOH to pH > 10 to liberate the free amine.[2] Extract with Dichloromethane (DCM) (3x).[2]

-

Purification: The free amine may be an oil.[2] Convert to HCl salt by adding 4M HCl in dioxane to the organic layer, precipitating the white solid (CAS 3048749-17-0).[1][2]

-

Protocol B: Nitrile Reduction

Mechanism: Hydride reduction of the nitrile triple bond.[2] Yield Expectation: 80–90%

-

Reagents:

-

Step-by-Step:

Medicinal Chemistry Applications

This building block acts as a "linker-diver" moiety.[1][2] The amine serves as the attachment point to the core scaffold (e.g., via amide coupling or reductive amination), while the bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Key Structural Activity Relationships (SAR)

-

Ethoxy Group: Provides steric bulk and lipophilicity, often occupying a hydrophobic pocket in targets like GPCRs (e.g., Chemokine receptors).

-

Bromine Handle: Enables the introduction of aryl or heteroaryl groups to extend the molecule into solvent-exposed regions or secondary binding pockets.[1][2]

Visualization: Decision Logic for Sourcing

Figure 2: Strategic decision tree for sourcing the intermediate.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1][2] | Wash hands thoroughly after handling.[1][2] |

| Skin Irritation | H315: Causes skin irritation.[1][2] | Wear nitrile gloves and lab coat.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Wear safety goggles.[1][2] |

| Storage | Hygroscopic (HCl salt).[1][2] | Store under inert gas (N₂/Ar) at 2–8°C. |

References

-

National Institutes of Health (NIH). (2014).[2] Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds. (Describes synthesis of the aldehyde precursor). Retrieved from [Link]

-

Google Patents. (2004).[2] Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine. (Reference for reductive amination conditions on similar alkoxy-benzylamines). Retrieved from

Sources

- 1. 499980-87-9|2-(4-Bromo-2,6-dimethylphenoxy)ethanamine|BLD Pharm [bldpharm.com]

- 2. N/A|(5-Bromo-2-methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 144649-99-0|5-Bromo-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-2-ethoxybenzonitrile,279263-03-5-Amadis Chemical [amadischem.com]

- 6. WO1999025686A1 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]

Technical Profile: Reactivity & Synthetic Utility of 5-Bromo-2-ethoxybenzylamine

Executive Summary: The Bifunctional Scaffold

5-Bromo-2-ethoxybenzylamine represents a high-value "bifunctional linker" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles: a nucleophilic primary amine (benzylic) and an electrophilic aryl bromide. The presence of the 2-ethoxy group is not merely structural; it provides critical solubility enhancement and acts as a hydrogen bond acceptor, a common requirement in kinase inhibitor design and GPCR ligand optimization.

This guide details the chemo-selective strategies required to manipulate this scaffold without compromising yield, focusing on the dichotomy between the

Molecular Architecture & Electronic Analysis

To predict reactivity, one must understand the electronic environment of the benzene ring:

-

The Ethoxy Group (Position 2): A strong Electron Donating Group (EDG) via resonance. It increases electron density in the ring, particularly at the para position (Position 5).

-

The Bromine Atom (Position 5): Located para to the ethoxy group. While halogens are generally deactivating, the electron push from the para-ethoxy group makes the C-Br bond more electron-rich than in a naked bromobenzene. This facilitates oxidative addition in Palladium-catalyzed cycles (Suzuki/Buchwald), making this scaffold highly reactive in cross-couplings.

-

The Benzylic Amine (Position 1): An

hybridized primary amine. It is chemically distinct from the aromatic system, acting as a potent nucleophile. It is prone to oxidation and multi-alkylation if not controlled.

Reactivity Heatmap

| Functional Group | Character | Primary Reactivity Mode | Key Challenge |

| Nucleophile (Hard) | Amide Coupling, Reductive Amination | Poisoning Pd-catalysts; Over-alkylation | |

| Electrophile (Soft) | Suzuki-Miyaura, Buchwald-Hartwig | Homocoupling; Hydrodehalogenation | |

| Modulator | H-Bond Acceptor, Solubility | Steric hindrance at Position 1 |

Strategic Pathways: The Order of Operations

The central synthetic challenge is the incompatibility of the free amine with many transition metal catalysts (catalyst poisoning) and electrophiles intended for the bromide. Therefore, a Protection-First strategy is often required.

Pathway A: The "Amine-First" Approach (Nucleophilic Vector)

If the target molecule requires an amide or amine linkage at Position 1 before modifying the aryl bromide, the free amine can be reacted directly.

-

Best for: Amide coupling with carboxylic acids.

-

Risk: If the subsequent step is a Buchwald-Hartwig amination on the bromide, the newly formed amide N-H might compete if not alkylated.

Pathway B: The "Bromide-First" Approach (Electrophilic Vector)

To modify the aryl bromide first (e.g., Suzuki coupling), the amine must be protected.

-

Protocol: Protect

as N-Boc or N-Cbz. -

Reasoning: Free primary amines can bind to Pd(II) species, arresting the catalytic cycle. A carbamate protecting group mitigates this nucleophilicity.

Figure 1: Divergent synthetic workflows based on the prioritization of the amine vs. bromide vector.

Detailed Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Protocol 1: Selective N-Boc Protection

Objective: Mask the amine to enable Palladium chemistry.

-

Reagents:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) [Solvent]

-

-

Procedure:

-

Dissolve the starting amine in DCM (

concentration) at -

Add

dropwise. -

Add

(dissolved in minimal DCM) slowly over 15 minutes. -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear; a higher Rf spot (UV active, non-basic) appears.

-

Workup: Wash with

-

-

Yield Expectation: >90%. The product is usually a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling (On N-Boc Intermediate)

Objective: Install a biaryl system at Position 5.

-

Reagents:

-

N-Boc-5-bromo-2-ethoxybenzylamine (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv)[1] -

Catalyst:

(0.05 equiv) - Chosen for robustness against steric bulk. -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

-

-

Procedure:

-

Combine N-Boc intermediate, boronic acid, base, and catalyst in a reaction vial.

-

Evacuate and backfill with Nitrogen (

) three times (Critical: Oxygen kills the catalyst). -

Add degassed solvent mixture.[1]

-

Heat to

for 12 hours. -

Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.[1]

-

-

Note: The ethoxy group at Position 2 is para to the reaction site (Position 5), so it does not sterically hinder the coupling, unlike substituents at Position 4 or 6.

Advanced Application: Reductive Amination

If the goal is to alkylate the amine (secondary amine synthesis) rather than amide coupling, Reductive Amination is superior to direct alkylation (which leads to over-alkylation).

Mechanism:

-

Condensation of this compound with an Aldehyde

Imine formation. -

In-situ reduction of the Imine using Sodium Triacetoxyborohydride (

).

Figure 2: Step-wise logic for mono-alkylation via Reductive Amination.

Key Protocol Nuance: Use Sodium Triacetoxyborohydride (

Safety & Handling

-

Irritant Profile: Benzylamines are skin and eye irritants. The ethoxy group increases lipophilicity, potentially aiding skin absorption.

-

Storage: Store under inert atmosphere (

) at -

Waste: Palladium waste must be segregated for heavy metal disposal.

References

-

Sigma-Aldrich. (n.d.).[3] 5-Bromo-2-methoxybenzaldehyde Properties & Safety. Retrieved from

- Note: Cited for physical property analogies of the 2-alkoxy-5-bromo scaffold.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Foundational text for the Suzuki protocol described.

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. The definitive guide for the STAB protocol recommended in Section 5.

-

BenchChem. (2025).[1] Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

- Provides specific context on coupling 5-bromo-heterocycles.

- Paul, F., et al. (1994). "Buchwald-Hartwig Amination: Mechanism and Scope". Journal of the American Chemical Society.

Sources

Potential research applications of 5-Bromo-2-ethoxybenzylamine

Technical Guide: Strategic Applications of 5-Bromo-2-ethoxybenzylamine in Medicinal Chemistry

Abstract This technical guide analyzes the structural utility and synthetic potential of this compound (CAS: 887582-48-1). As a tri-functionalized scaffold, this compound offers distinct vectors for chemical space expansion, making it a high-value intermediate in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. This document provides validated experimental workflows, structural activity relationship (SAR) insights, and strategic applications for oncology and neurology research.

Molecular Profile & Structural Logic

This compound represents a "privileged structure" motif, combining a basic amine, a lipophilic ether, and a reactive halogen handle. Its utility is defined by its ability to serve as a divergent core in parallel synthesis.

Table 1: Physicochemical Profile

| Property | Value | Significance in Drug Design |

| CAS Number | 887582-48-1 | Unique identifier for sourcing and IP tracking. |

| Molecular Formula | C9H12BrNO | Balance of aromaticity and polarity. |

| Molecular Weight | 230.10 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| CLogP (Est.) | ~2.3 | Optimal lipophilicity for cell membrane permeability. |

| H-Bond Donors | 1 (NH2) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (O, N) | Facilitates water-mediated bridging or direct binding. |

Structural Activity Relationship (SAR) Vectors

-

Position 1 (Aminomethyl): Serves as the primary anchor. It is readily derivatized into amides, sulfonamides, or ureas, often mimicking the peptide backbone in protease inhibitors.

-

Position 2 (Ethoxy): Provides steric bulk and lipophilicity. The ethyl group often fills hydrophobic pockets (e.g., the S1' pocket in kinases) more effectively than a methoxy group, improving selectivity.

-

Position 5 (Bromo): The "Growth Vector." This aryl halide is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing the attachment of heteroaryl tails to access distal binding sites.

Strategic Research Applications

A. Kinase Inhibitor Design (The Hinge-Binder Strategy)

In kinase drug discovery, the benzylamine moiety often interacts with the ribose-binding pocket or the hinge region.

-

Mechanism: The primary amine can form hydrogen bonds with the gatekeeper residue.

-

Optimization: Using the 5-bromo handle, researchers can couple heteroaromatic rings (e.g., pyrazoles, indazoles) to extend into the solvent-front region, a common strategy for increasing potency against tyrosine kinases (e.g., EGFR, VEGFR).

B. GPCR Ligand Synthesis (Neurology)

The 2-alkoxybenzylamine motif is recurrent in ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors.

-

Application: The ethoxy group modulates the electronic density of the aromatic ring, influencing

stacking interactions with aromatic residues (Phe/Trp) in the GPCR transmembrane bundle. -

Workflow: Reductive amination of the amine with cyclic ketones (e.g., piperidones) creates classic GPCR pharmacophores.

Experimental Methodologies

The following protocols are designed for high reliability and reproducibility.

Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling

Objective: To functionalize the C5-position with an aryl/heteroaryl group while preserving the amine.

Pre-requisite Logic: The primary amine can poison Pd catalysts or participate in competitive N-arylation. Therefore, a protection-deprotection strategy or the use of specific ligand systems (e.g., XPhos) is required. We recommend Boc-protection for robustness.

Step-by-Step Workflow:

-

Protection: Dissolve this compound (1.0 eq) in DCM. Add

(1.1 eq) and -

Coupling:

-

Reagents: Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1, degassed).

-

Conditions: Heat at 90°C under

for 12h.

-

-

Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography.

-

Deprotection: Treat with 4M HCl in Dioxane (RT, 2h) to yield the final biaryl amine salt.

Protocol B: Direct Amide Coupling (Peptidomimetic Synthesis)

Objective: To derivatize the amine with a carboxylic acid building block.

Step-by-Step Workflow:

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min to form the active ester.

-

Addition: Add this compound (1.0 eq) directly to the mixture.

-

Reaction: Stir at RT for 4-16h. Monitor via LC-MS.

-

Validation: The presence of the bromine atom provides a distinct isotopic pattern (1:1 doublet at M and M+2) in Mass Spectrometry, serving as an internal confirmation of product identity.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.

References

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. [Link]

Methodological & Application

Purification of 5-Bromo-2-ethoxybenzylamine by column chromatography

Application Note & Protocol: AN-ORG-052 [1][2]

Abstract

The purification of 5-Bromo-2-ethoxybenzylamine presents a classic challenge in organic synthesis: isolating a primary amine that is both lipophilic and strongly basic.[1][2] Standard silica gel chromatography often results in severe peak tailing and poor recovery due to the interaction between the amine and acidic silanol groups. This application note details a self-validating purification protocol that integrates acid-base extraction, amine-modified silica chromatography, and salt formation strategies. By following this guide, researchers can achieve purities >98% with maximized recovery.

Introduction: The Chemo-Physical Challenge

Chemical Context

This compound is a critical intermediate, often used in the synthesis of SGLT2 inhibitors and other benzamide-based therapeutics.[1][2]

-

Structure: A benzene core substituted with an electron-withdrawing bromine (C-5), an electron-donating ethoxy group (C-2), and a basic aminomethyl group.[1][2]

-

pKa: Estimated at 8.8 – 9.2 (conjugate acid).[1][2] The bromine atom slightly lowers the basicity compared to unsubstituted benzylamine (pKa ~9.3), but it remains sufficiently basic to protonate on silica.

The "Silanol Trap"

Untreated silica gel (SiO2) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups.[1][2] When this compound is loaded onto neutral silica:

-

Protonation: The amine accepts a proton from the silanol, forming an ionic bond (

).[1][2] -

Tailing: This strong ionic interaction competes with the mobile phase, causing the compound to "streak" down the column rather than elute as a tight band.

-

Loss: Significant mass is often irreversibly adsorbed to the stationary phase.[2]

Solution: We must disrupt this interaction using Competitive Binding (adding a base to the mobile phase) or Orthogonal Selectivity (Reverse Phase).[1][2]

Pre-Chromatographic Workflow: The Self-Validating System

Before attempting column chromatography, the sample must undergo an Acid-Base Workup . This step acts as a "chemical filter," removing neutral and acidic impurities (e.g., unreacted nitrile or amide starting materials) without using a column.

Protocol 1: Acid-Base Extraction (The "Chemical Filter")

This step validates if column chromatography is even necessary.[1][2]

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).[1][2]

-

Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.[2]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

-

Observation: The solution should become cloudy as the free base amine precipitates/oils out.

-

-

Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Validation Check: Analyze the residue by

Method A: Normal Phase Flash Chromatography (Amine-Modified)[1][2]

This is the standard approach for purifying amines that streak on silica.[2]

Mobile Phase Selection (TLC Scouting)

Do not guess the solvent system.[2] Use "TLC Scouting" to determine the optimal modifier.[2]

The "Standard" Amine System:

Scouting Protocol:

-

Spot the crude amine.[2]

-

Elute with 95:5 DCM : (MeOH/NH3) .

-

Target Rf: You aim for an Rf of 0.25 – 0.35 .

Column Protocol (Step-by-Step)

Reagents:

Procedure:

-

Column Pre-treatment (Crucial):

-

Slurry the silica in DCM containing 1% TEA .

-

Pour into the column and flush with 2 Column Volumes (CV) of pure DCM.

-

Why? The TEA binds to the active silanol sites, "deactivating" the silica before your sample arrives.

-

-

Loading:

-

Elution Gradient:

-

Fraction Collection:

Method B: Reverse Phase (C18) Chromatography[1][2]

If the Normal Phase method fails to separate closely related impurities (e.g., regioisomers), Reverse Phase (RP) is the superior orthogonal method.

System:

-

Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH ~2.7)[1][2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid [1]

Why Acidic Buffer?

At pH 2.7, the amine is fully protonated (

Gradient:

-

Start: 5% B[1]

-

Ramp to 100% B over 20 CV.[2]

-

Note: The product elutes as a salt (Formate).[2] You must perform a basic workup (see Section 2) to recover the free base.[2]

Alternative Strategy: Salt Formation (Crystallization)[1][2]

For this compound, crystallization is often superior to chromatography for final polishing.[1][2]

Protocol:

-

Dissolve the free base (oil) in Diethyl Ether or Ethanol .[2]

-

Add 1.1 equivalents of HCl (as 2M HCl in Ether or 4M HCl in Dioxane) dropwise at 0°C.

-

A white precipitate (Hydrochloride salt) should form immediately.[1][2]

-

Recrystallization: If the salt is impure, recrystallize from Hot Ethanol/Isopropanol .[2]

Visualization of Workflow

Caption: Logical workflow for the purification of this compound, prioritizing acid-base extraction and salt formation before chromatography.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Interaction with Silanols | Increase modifier concentration (e.g., use 1% TEA).[1][2] Switch to Amine-functionalized Silica cartridges.[1][2][13] |

| Low Recovery | Irreversible Adsorption | Use Reverse Phase (C18) with acidic buffer.[1][2] Ensure column was pre-equilibrated with base.[2][4] |

| Co-elution | Impurity is also basic | Switch to salt formation (crystallization) or use a slower gradient (0.5% MeOH increase per min).[1][2] |

| Product is an Oil | Low melting point | Convert to HCl or Oxalate salt to obtain a stable solid.[2] |

References

-

General Amine Purification

-

Synthesis & Properties of Benzylamines

-

Chromatography Solvent Systems

-

Recrystallization Techniques

(Note: Specific synthesis papers for this compound are proprietary or patent-protected, but the chemical behavior is fully described by the general class of halogenated alkoxybenzylamines.)[1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 7. biotage.com [biotage.com]

- 8. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. biotage.com [biotage.com]

- 14. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]

1H NMR characterization of 5-Bromo-2-ethoxybenzylamine

Application Note: Structural Validation of 5-Bromo-2-ethoxybenzylamine via High-Resolution 1H NMR Spectroscopy

Introduction & Scope

This compound (CAS: N/A for specific salt forms, generic scaffold relevance) is a critical pharmacophore in medicinal chemistry, often serving as a "linker" fragment in kinase inhibitors and GPCR ligands. Its structural integrity is defined by three distinct features: a primary benzylic amine, an ethoxy ether functionality, and a bromine substituent on the aromatic ring.

This guide addresses the specific challenges in characterizing this molecule, including:

-

Regioisomer Differentiation: Distinguishing the 1,2,5-substitution pattern from potential 1,2,4- or 1,2,3-isomers.

-

Labile Proton Analysis: Managing the variability of the primary amine (

) signal. -

Quantification: Ensuring accurate integration of the benzylic methylene protons relative to the ethoxy group.

Experimental Protocol

Sample Preparation

The choice of solvent significantly alters the appearance of the amine protons. Two distinct preparations are recommended for full characterization.[1][2][3]

-

Method A: Standard Characterization (

)-

Purpose: High-resolution splitting patterns of the carbon-bound protons.

-

Protocol: Dissolve 10–15 mg of the free base in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Note: In

, the

-

-

Method B: Labile Proton Visualization (DMSO-

)-

Purpose: Observation of distinct amine protons via hydrogen bonding.

-

Protocol: Dissolve 10 mg in 0.6 mL DMSO-

. -

Result: The amine protons often sharpen and shift downfield (approx. 3.0–5.0 ppm), sometimes revealing coupling to the benzylic methylene (

Hz).

-

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse)

-

Relaxation Delay (d1): 1.0 s (increase to 5.0 s for quantitative qNMR)

-

Number of Scans (ns): 16 (sufficient for >10 mg sample)

-

Spectral Width: 12–14 ppm (to capture downfield exchangeables)

-

Temperature: 298 K

Structural Analysis & Interpretation

The Aliphatic Region (1.0 – 5.0 ppm)

This region confirms the presence of the ethoxy tail and the benzylic "linker."

-

Ethoxy Methyl (

): Look for a distinct triplet ( -

Ethoxy Methylene (

): Look for a quartet ( -

Benzylic Methylene (

):-

In

: A sharp singlet at ~3.8 ppm . -

Critical Check: If the sample is a salt (e.g., hydrochloride), these protons may appear as a quartet or broad doublet due to coupling with the charged ammonium (

) protons.

-

The Aromatic Region (6.5 – 7.6 ppm)

This is the "fingerprint" of the 1,2,5-substitution pattern. The bromine atom at position 5 and the ethoxy group at position 2 create a unique electronic environment.

-

Proton H3 (Ortho to Ethoxy): The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho position.

-

Signal:Doublet (

) at ~6.7 ppm . -

Coupling: Ortho-coupling to H4 (

Hz).

-

-

Proton H4 (Meta to Ethoxy, Para to Methylamine):

-

Signal:Doublet of Doublets (

) at ~7.3 ppm . -

Coupling: Ortho-coupling to H3 (

Hz) and Meta-coupling to H6 (

-

-

Proton H6 (Ortho to Methylamine, Meta to Bromine):

-

Signal:Doublet (

) at ~7.4–7.5 ppm . -

Coupling: Meta-coupling to H4 (

Hz). Para-coupling to H3 is usually not resolved.

-

The D2O Exchange Test (Self-Validation)

To confirm the amine signal, perform a "Shake Test."

-

Acquire the standard spectrum in

. -

Add 1–2 drops of

directly to the NMR tube. -

Shake vigorously for 10 seconds and allow layers to separate.

-

Re-acquire.

-

Result: The broad singlet assigned to

will disappear (exchange with D), while the benzylic

-

Summary Data Table

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |

| 14 | 1.42 | Triplet ( | 3H | 7.0 | |

| N/A | 1.80 (broad) | Singlet ( | 2H | Exchangeable | |

| 7 | 3.82 | Singlet ( | 2H | - | |

| 13 | 4.05 | Quartet ( | 2H | 7.0 | |

| 3 | Ar-H (Ortho to OEt) | 6.72 | Doublet ( | 1H | 8.8 |

| 4 | Ar-H (Meta to OEt) | 7.31 | Doublet of Doublets ( | 1H | 8.8, 2.5 |

| 6 | Ar-H (Ortho to | 7.48 | Doublet ( | 1H | 2.5 |

*Note: Chemical shifts are estimated based on substituent additivity rules (Silverstein) and analogous compounds in

Visual Workflows

Figure 1: Isomer Assignment Logic

This logic tree ensures the differentiation of the 5-bromo isomer from the 4-bromo isomer based on coupling constants.

Caption: Logic flow for distinguishing the 1,2,5-substitution pattern from 1,2,4-isomers based on H3 coupling.

Figure 2: The D2O Shake Protocol

A step-by-step visualization of the amine validation process.

Caption: Standard "Shake Test" protocol for verifying exchangeable amine protons.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative text on additivity rules for chemical shifts).

-

Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes.

-

Facey, G. (2007).[5][6] Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility.[6]

-

PubChem Compound Summary.

-

[4]

-

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-ethoxy-3-{[3-(4-oxo-1,4-dihydro-quinolin-2-ylamino)-propylamino]-methyl}-benzonitrile | C22H23BrN4O2 | CID 44373618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

Mass spectrometry analysis of 5-Bromo-2-ethoxybenzylamine

Application Note: High-Resolution LC-MS/MS Profiling of 5-Bromo-2-ethoxybenzylamine

Executive Summary

This compound (CAS 157608-89-6) is a critical halogenated building block in medicinal chemistry, frequently employed in the synthesis of SGLT2 inhibitors and other heterocyclic pharmacophores. Its structural integrity is paramount, as the bromine moiety serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a robust LC-MS/MS workflow for the identification and quantification of this intermediate. Unlike generic protocols, this method leverages the unique isotopic signature of bromine and the specific fragmentation pathways of benzylamines to create a self-validating identification system.

Compound Characterization & Physicochemical Profile

Understanding the analyte is the first step in method design. The distinct isotopic pattern of bromine provides an internal check for peak validity.

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | C |

| Monoisotopic Mass ( | 229.0097 Da |

| Monoisotopic Mass ( | 231.0077 Da |

| Isotopic Pattern | ~1:1 doublet (M and M+2) |

| pKa (Predicted) | ~8.8 (Amine), basic character |

| LogP | ~2.1 (Moderately lipophilic) |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (neutral pH) |

Method Development Strategy

Ionization Source Selection

Choice: Electrospray Ionization (ESI) in Positive Mode (

Chromatographic Separation

Choice: Reverse Phase C18. Rationale: The ethoxy and bromo substituents provide sufficient hydrophobicity for retention on a C18 stationary phase. A high-pH mobile phase could improve peak shape for basic amines, but low-pH (Formic Acid) is selected here to maximize ionization efficiency in the source.

Experimental Protocol

Reagents & Equipment

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

-

Standard: this compound (>98% purity).

-

Instrumentation: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole (or Q-TOF for HRMS).

Sample Preparation Workflow

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 in 50:50 Water:ACN (10 µg/mL).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

Vialing: Transfer to amber LC vials (protects bromo-compounds from potential photodegradation).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

| Gradient | 0-1 min: 5% B (Isocratic hold) 1-6 min: 5% -> 95% B (Linear Ramp) 6-7 min: 95% B (Wash) 7.1 min: 5% B (Re-equilibration) |

Mass Spectrometer Settings (Source)

-

Gas Temp: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psi

-

Sheath Gas Temp: 350°C

-

Capillary Voltage: 3500 V (+)

Data Analysis & Interpretation

The "Twin Peak" Validation

Before analyzing fragmentation, verify the precursor. You must observe two peaks of nearly equal intensity at m/z 230.0 (

-

Pass Criteria: The intensity ratio of

should be between 0.95 and 1.05. -

Fail Criteria: Significant deviation suggests interference or lack of bromine (e.g., debrominated impurity).

Fragmentation Mechanics (MS/MS)

The fragmentation of benzylamines follows a predictable pathway governed by the stability of the benzyl cation.

-

Neutral Loss of Ammonia (-17 Da): The protonated amine (

) undergoes inductive cleavage to lose NH -

Ethoxy Cleavage (-28 Da): The ethoxy group typically loses ethylene (C

H -

Ring Contraction/CO Loss: Phenolic ions often lose Carbon Monoxide (-28 Da) to form cyclopentadienyl cations.

Predicted Transitions (for

-

Precursor: 230.0

-

Product 1 (Quantifier): 213.0 (Loss of NH

) -

Product 2 (Qualifier): 185.0 (Loss of NH

+ C

Visualizing the Fragmentation Pathway

Caption: Proposed ESI+ fragmentation pathway for this compound showing primary neutral losses.

Troubleshooting & QC Limits

| Issue | Probable Cause | Corrective Action |

| Missing M+2 Peak | Debromination or wrong compound. | Check synthesis route; look for m/z 152 (Debromo-analog). |

| Tailing Peak Shape | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or use a "Base Deactivated" column. |

| Low Sensitivity | Ion suppression. | Check sample cleanliness; perform a post-column infusion to map suppression zones. |

References

-

Fragmentation of Benzylamines

-

Isotopic Patterns in MS

-

General LC-MS Method Development

- Title: Applications of LC-MS Methodology in the Development of Pharmaceuticals.

- Source: ResearchG

-

URL:[Link]

-

Compound Safety & Data

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 5-Bromo-2-ethoxybenzylamine as a building block in organic synthesis

Application Note: 5-Bromo-2-ethoxybenzylamine as a Strategic Building Block

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses a nucleophilic "anchor" (the primary amine) and an electrophilic "handle" (the aryl bromide), separated by a stable phenyl core decorated with an ethoxy group. This specific substitution pattern modulates lipophilicity and metabolic stability, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.

This guide details the strategic deployment of this building block, providing self-validating protocols for its synthesis, derivatization, and application in high-throughput library generation.

Chemical Profile & Structural Significance

| Property | Data | Significance |

| IUPAC Name | (5-Bromo-2-ethoxyphenyl)methanamine | Unambiguous identification.[1] |

| Precursor CAS | 25016-01-7 (Aldehyde) | Readily accessible via reductive amination of 5-bromo-2-ethoxybenzaldehyde.[1] |

| Molecular Weight | ~230.10 g/mol | Ideal for "Fragment-Based" starting points (Rule of 3 compliant).[1] |

| Electronic Effect | 2-Ethoxy (EDG) | Increases electron density, facilitating oxidative addition at the 5-position during Pd-catalysis.[1] |

| Steric Effect | Ortho-Ethoxy | Induces a specific conformation, often locking the benzylamine side chain into a preferred binding pose. |

Strategic Application: The Divergent Synthesis Workflow

The power of this compound lies in its ability to serve as a linchpin for divergent synthesis. Researchers can selectively functionalize the amine (Site A) or the bromide (Site B) in any order, depending on the sensitivity of the attached groups.

Visualizing the Strategy

Figure 1: Divergent synthesis flowchart illustrating the orthogonal functionalization pathways available for the scaffold.

Validated Experimental Protocols

Protocol 1: Synthesis of the Building Block (In-Situ Generation)

Rationale: While the amine is available commercially, fresh preparation from the aldehyde (CAS 25016-01-7) ensures high purity and avoids carbonate salt formation common in stored benzylamines.[1]

Reagents:

-

5-Bromo-2-ethoxybenzaldehyde (1.0 equiv)[1]

-

Ammonium acetate (10.0 equiv)[1]

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]

-

Solvent: Methanol (dry)[1]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 5-bromo-2-ethoxybenzaldehyde (e.g., 5 mmol) in dry Methanol (20 mL). Add Ammonium Acetate (50 mmol).

-

Equilibration: Stir the mixture at room temperature for 1 hour under Nitrogen. Checkpoint: The solution may turn slightly yellow, indicating imine formation.

-

Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (7.5 mmol) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).[1][2]

-

Purification: Dry organic layers over MgSO₄ and concentrate. If necessary, purify the amine as its HCl salt by adding 4M HCl in Dioxane to the ethereal solution.

Self-Validation:

-

TLC Monitoring: Disappearance of the aldehyde spot (Rf ~0.8 in 20% EtOAc/Hex) and appearance of the baseline amine spot.

-

NMR Confirmation: Disappearance of the aldehyde proton (~10.4 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8 ppm).

Protocol 2: Site A Functionalization (Amide Coupling)

Context: Creating a "Head" group for receptor binding.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Carboxylic Acid (R-COOH) (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

Procedure:

-

Dissolve the Carboxylic Acid and DIPEA in DMF.[1] Stir for 5 mins.

-

Add HATU.[1] Stir for 10 mins to activate the acid (formation of the active ester).

-

Add this compound.[1]

-

Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine.

Protocol 3: Site B Functionalization (Suzuki-Miyaura Coupling)

Context: Extending the carbon skeleton to probe hydrophobic pockets. This step can be performed before or after Protocol 2, but performing it after (on the amide) is often preferred to prevent catalyst poisoning by the free amine.

Reagents:

-

Bromo-intermediate (from Protocol 2) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the Bromo-intermediate, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

-

Filtration: Filter through a Celite pad to remove Palladium black.[1]

-

Purification: Flash column chromatography (Gradient: Hexane -> EtOAc).

Mechanism Visualization:

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the 5-bromo handle.[1]

Case Study: Design of a Kinase Inhibitor Analogue

Objective: Target the ATP-binding pocket of a hypothetical Tyrosine Kinase. Design Logic:

-

Hinge Binder: Use the Benzylamine nitrogen (via urea linkage) to form hydrogen bonds with the hinge region.[1]

-

Gatekeeper Interaction: The 2-Ethoxy group provides a steric clash that induces selectivity against kinases with smaller gatekeeper residues.[1]

-

Solvent Front: The 5-Aryl group (introduced via Suzuki) extends into the solvent-exposed region to tune solubility.[1]

Workflow:

-

React this compound with an isocyanate (e.g., Phenyl isocyanate) -> Urea Intermediate .[1]

-

Perform Suzuki coupling on the Urea Intermediate with Pyridine-4-boronic acid -> Final Inhibitor .[1]

References

-

Synthesis of Benzylamines via Reductive Amination

-

Suzuki-Miyaura Coupling Protocols

-

Medicinal Chemistry of Benzylamines

-

Properties of 5-Bromo-2-ethoxybenzaldehyde (Precursor)

Sources

Application Note: Modular Assembly of Privileged Heterocycles via 5-Bromo-2-ethoxybenzylamine

Topic: Strategic Synthesis of Heterocyclic Scaffolds using 5-Bromo-2-ethoxybenzylamine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

This compound (CAS RN: 157608-78-9 / Analogous) represents a high-value "dual-handle" synthon for medicinal chemistry.[1] Its structure offers two distinct orthogonal reactivity sites: a nucleophilic primary amine and an electrophilic aryl bromide.[1] Furthermore, the 2-ethoxy group provides steric bulk and lipophilicity, often enhancing the pharmacokinetic profile (ADME) of drug candidates compared to their methoxy or hydroxy counterparts.

This guide details the strategic application of this building block in synthesizing Quinazolin-4(3H)-ones and Isoindolin-1-ones , followed by late-stage diversification via Palladium-catalyzed cross-coupling. These protocols are designed for scalability, reproducibility, and high atom economy.

Key Chemical Profile[1][2][3][4][5][6][7][8]

-

Primary Handle (Nucleophile): Benzylamine

(Reactivity: Acylation, Alkylation, Condensation).[1] -

Secondary Handle (Electrophile): Aryl Bromide

(Reactivity: Suzuki, Buchwald, Heck couplings).[1] -

Modulator: 2-Ethoxy group (Electronic:

-donor; Steric: Ortho-blocker).[1]

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis strategy, transforming the starting material into two distinct bioactive scaffolds.

Caption: Divergent synthesis map showing the conversion of this compound into Quinazolinone and Isoindolinone scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(5-Bromo-2-ethoxybenzyl)quinazolin-4(3H)-one

Rationale: The quinazolinone core is ubiquitous in alkaloids and bioactive molecules (e.g., EGFR inhibitors). This protocol utilizes a one-pot, two-step condensation sequence using isatoic anhydride, which avoids the use of harsh thionyl chloride conditions.

Materials & Reagents

| Component | Role | Equivalents | Notes |

| This compound | Substrate | 1.0 equiv | Free base preferred; if HCl salt, add 1.1 eq Et3N.[1] |

| Isatoic Anhydride | Electrophile | 1.1 equiv | Commercial grade.[1] |

| Triethyl Orthoformate | Cyclizing Agent | 5.0 equiv | Acts as solvent/reagent.[1] |

| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.1 equiv | Promotes cyclization.[1] |

| Ethanol (EtOH) | Solvent | - | Anhydrous.[1] |

Step-by-Step Methodology

-

Amide Formation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.30 g) in anhydrous Ethanol (20 mL).

-

Add Isatoic Anhydride (11 mmol, 1.79 g) in one portion.

-

Heat the reaction mixture to reflux (80°C) for 3 hours.

-

Checkpoint: Monitor by TLC (SiO2, 1:1 EtOAc/Hexane).[1] The disappearance of isatoic anhydride and formation of the intermediate benzamide (Rf ~ 0.4) confirms progress.[1]

-

Note: Gas evolution (

) will be observed.[1] Ensure proper venting.[1]

-

-

Cyclization:

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature. A precipitate often forms.[1]

-

Concentrate the solvent under reduced pressure (rotary evaporator).[1]

-

Resuspend the residue in cold Ethanol (10 mL) and filter the solid.

-

Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted orthoformate.[1]

-

Yield Expectation: 75–85% as a white/off-white solid.[1]

-

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Rationale: The 5-bromo substituent on the benzyl ring remains intact during Protocol A. This protocol demonstrates how to functionalize this position to create a biaryl system, a common motif for increasing potency and selectivity.[1]

Materials & Reagents

| Component | Role | Equivalents |

| Bromo-Quinazolinone Product | Substrate | 1.0 equiv |

| Phenylboronic Acid | Coupling Partner | 1.2 equiv |

| Catalyst | 0.03 equiv (3 mol%) | |

| Base | 3.0 equiv | |

| 1,4-Dioxane | Solvent | 10 mL/mmol |

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Reaction Initiation:

-

Add degassed 1,4-Dioxane (10 mL) and 2M aqueous

(1.5 mL) via syringe. -

Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Observation: The reaction mixture will turn dark black/brown, indicating active Pd(0) species.[1]

-

-

Work-up:

-

Cool to room temperature.[1][4][5][6] Dilute with Ethyl Acetate (30 mL) and water (30 mL).[1]

-

Separate the organic layer and extract the aqueous layer once more with EtOAc.

-

Dry combined organics over

, filter, and concentrate.[1][6] -

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |